Electronic Activation: Electron-Withdrawing Fluoro vs. Electron-Donating Methoxy in Suzuki-Miyaura Transmetalation
The target compound incorporates both an electron-withdrawing 4-fluoro substituent (Hammett σp = 0.06) and an electron-donating 2-methoxy group (σp = -0.27), whereas the closest non-fluorinated analog, 5-isopropyl-2-methoxyphenylboronic acid, lacks the fluoro group entirely. For arylboronic acids in Suzuki-Miyaura coupling, electron-donating groups generally facilitate the transmetalation step, while electron-withdrawing groups can slow transmetalation but enhance boronic acid acidity and stability . The net effect of the 4-fluoro group in the target compound is to increase boronic acid acidity (estimated pKa ~8.5 vs. ~9.0 for the non-fluorinated analog), which enhances protodeboronation resistance while maintaining acceptable transmetalation kinetics [1]. In contrast, 4-fluoro-2-methoxyphenylboronic acid (CAS 179899-07-1), which lacks the 5-isopropyl group, has a molecular weight of 169.95 g/mol and a melting point of 156-158°C, whereas the target compound with the 5-isopropyl group has a molecular weight of 212.03 g/mol and exhibits distinct physical properties (boiling point 324.0±52.0°C, flash point 149.8±30.7°C) .
| Evidence Dimension | Electronic substituent effects on Suzuki-Miyaura coupling rate |
|---|---|
| Target Compound Data | 4-Fluoro (σp = 0.06) + 2-Methoxy (σp = -0.27) + 5-Isopropyl (σp ~ -0.15) |
| Comparator Or Baseline | 5-Isopropyl-2-methoxyphenylboronic acid (no F): Methoxy (σp = -0.27) + Isopropyl (σp ~ -0.15) |
| Quantified Difference | Target compound exhibits net electron-withdrawing contribution from 4-Fluoro (σp +0.06) not present in comparator |
| Conditions | Hammett substituent constants derived from benzoic acid ionization in water; Suzuki-Miyaura coupling in organic/aqueous biphasic systems |
Why This Matters
The presence of the 4-fluoro group alters the electronic landscape of the boronic acid, influencing both its reactivity profile in cross-coupling and its physical handling properties, which are critical for process chemistry optimization.
- [1] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. (Values cited are standard literature constants.) View Source
